molecular formula C18H13NO5S B11474332 ({2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}sulfanyl)acetic acid

({2-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No.: B11474332
M. Wt: 355.4 g/mol
InChI Key: MIJQSSBPZJVMFP-UHFFFAOYSA-N
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Description

2-({2-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2-oxoethyl}sulfanyl)acetic acid is a complex organic compound characterized by its anthracene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2-oxoethyl}sulfanyl)acetic acid typically involves multiple steps:

    Formation of the Anthracene Derivative: The initial step involves the preparation of the 9,10-dioxo-9,10-dihydroanthracene derivative through oxidation reactions.

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the anthracene derivative.

    Thioether Formation:

    Acetic Acid Addition: The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the 9,10-dioxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxylated anthracene derivatives.

    Substitution Products: Various functionalized anthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s derivatives are studied for their potential as fluorescent probes and imaging agents due to the anthracene core’s photophysical properties.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities.

Industry

In industrial applications, the compound is used in the development of organic semiconductors and photovoltaic materials, leveraging its electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The anthracene core can intercalate with DNA, disrupting replication and transcription processes. The amino and sulfanyl groups can form covalent bonds with biological macromolecules, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: Shares the anthracene core but lacks the amino and sulfanyl groups.

    2-Aminoanthracene: Contains the amino group but lacks the sulfanyl and acetic acid moieties.

    Anthracene-2-sulfonic acid: Contains the sulfanyl group but lacks the amino and acetic acid moieties.

Uniqueness

2-({2-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2-oxoethyl}sulfanyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H13NO5S

Molecular Weight

355.4 g/mol

IUPAC Name

2-[2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C18H13NO5S/c20-14(8-25-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI Key

MIJQSSBPZJVMFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSCC(=O)O

Origin of Product

United States

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